Methyl 1-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound featuring a unique combination of heterocyclic structures
Scientific Research Applications
Synthesis and Biological Activity
Researchers have synthesized various compounds related to "Methyl 1-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate" to explore their potential biological activities. These include the design and synthesis of azole derivatives with antimicrobial activities, showcasing the compound's relevance in developing new antimicrobial agents (Başoğlu et al., 2013). Additionally, compounds with similar structures have been evaluated for their pharmacological properties, including antidepressant and antianxiety activities, indicating the potential therapeutic applications of these chemical entities (Kumar et al., 2017).
Chemical Synthesis and Material Science
The chemical synthesis of furan and piperidine-containing compounds extends beyond biological applications, contributing to material science and the development of new synthetic methodologies. For instance, compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan have been synthesized for use as insensitive energetic materials, demonstrating the compound's versatility in creating materials with specific physical properties (Yu et al., 2017).
Pharmaceutical Development
The development of pharmaceutical agents often involves the exploration of compounds with specific binding affinities or antagonistic properties. Piperazine derivatives of 2-furanyl[1,2,4]triazolo[1,5-a][1,3,5]triazine, for example, have been shown to be potent and selective adenosine A2a receptor antagonists, with implications for treating conditions such as Parkinson's disease (Vu et al., 2004).
Diagnostic and Therapeutic Applications
Compounds with structural similarities to "this compound" have been explored for diagnostic and therapeutic applications. For instance, PET imaging agents targeting specific receptors in the brain have been developed to study neuroinflammation, offering insights into the roles of microglia in various neuropsychiatric disorders (Horti et al., 2019).
Mechanism of Action
Target of action
For example, indole derivatives, which share some structural similarity with this compound, have been found to bind with high affinity to multiple receptors .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to affect a variety of pathways, including those involved in inflammation, cancer, and viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, such as the furan, thiazole, and triazole rings, followed by their sequential coupling.
Furan Ring Synthesis: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Thiazole Ring Formation: The thiazole ring is often synthesized using a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Triazole Ring Construction: The triazole ring can be formed through a Huisgen cycloaddition reaction between azides and alkynes.
These core structures are then linked through appropriate coupling reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents
Properties
IUPAC Name |
methyl 1-[furan-2-yl-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-10-18-17-21(19-10)15(22)14(26-17)13(12-4-3-9-25-12)20-7-5-11(6-8-20)16(23)24-2/h3-4,9,11,13,22H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHCZOLNZJLWGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCC(CC4)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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